2-(3-chlorophenyl)-6-methyl-4-quinolinecarboxylic acid
Overview
Description
2-(3-chlorophenyl)-6-methyl-4-quinolinecarboxylic acid, also known as Ciprofloxacin, is a widely used antibiotic that belongs to the fluoroquinolone class of drugs. It was first introduced in the market in 1987 and has since been used to treat a wide range of bacterial infections.
Mechanism of Action
2-(3-chlorophenyl)-6-methyl-4-quinolinecarboxylic acidn works by inhibiting the bacterial DNA gyrase enzyme, which is responsible for the replication and repair of bacterial DNA. This leads to the inhibition of bacterial DNA synthesis and ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-6-methyl-4-quinolinecarboxylic acidn has been found to have a number of biochemical and physiological effects on the body. It has been shown to interfere with the metabolism of cartilage in young animals, leading to concerns about its use in children. It has also been linked to the development of tendonitis and tendon rupture in some patients.
Advantages and Limitations for Lab Experiments
2-(3-chlorophenyl)-6-methyl-4-quinolinecarboxylic acidn is a widely used antibiotic in laboratory experiments due to its broad-spectrum activity against a wide range of bacteria. However, its use is limited by its potential side effects, which can affect the results of experiments.
Future Directions
There are several areas of future research for 2-(3-chlorophenyl)-6-methyl-4-quinolinecarboxylic acidn. One area of interest is the development of new derivatives of 2-(3-chlorophenyl)-6-methyl-4-quinolinecarboxylic acidn that are more effective against resistant bacteria. Another area of research is the study of the long-term effects of 2-(3-chlorophenyl)-6-methyl-4-quinolinecarboxylic acidn use, particularly in children. Additionally, there is ongoing research into the use of 2-(3-chlorophenyl)-6-methyl-4-quinolinecarboxylic acidn as a treatment for other conditions, such as cancer and inflammatory bowel disease.
In conclusion, 2-(3-chlorophenyl)-6-methyl-4-quinolinecarboxylic acidn is an important antibiotic that has been extensively studied for its antimicrobial properties. While it has proven to be effective against a wide range of bacteria, its use is limited by potential side effects and concerns about its long-term effects. Ongoing research is needed to develop new derivatives and to better understand the potential risks and benefits of 2-(3-chlorophenyl)-6-methyl-4-quinolinecarboxylic acidn use.
Scientific Research Applications
2-(3-chlorophenyl)-6-methyl-4-quinolinecarboxylic acidn has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of gram-positive and gram-negative bacteria, including those that are resistant to other antibiotics. It is commonly used to treat urinary tract infections, respiratory tract infections, skin infections, and gastrointestinal infections.
properties
IUPAC Name |
2-(3-chlorophenyl)-6-methylquinoline-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-5-6-15-13(7-10)14(17(20)21)9-16(19-15)11-3-2-4-12(18)8-11/h2-9H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQSLVPWXCACCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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